molecular formula C9H16 B13785022 Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- CAS No. 74779-84-3

Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)-

Cat. No.: B13785022
CAS No.: 74779-84-3
M. Wt: 124.22 g/mol
InChI Key: HRPHMXVIOTYCKL-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C9H16 It is a cycloalkane derivative characterized by a three-membered ring structure with two methyl groups and a 1-methyl-2-propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of allylic halides with strong bases, such as sodium amide, to form the cyclopropane ring. Another method includes the use of transition metal catalysts to facilitate the cyclopropanation of alkenes.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), UV light or heat

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclopropanes

Scientific Research Applications

Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl)-
  • Cyclopropane, 1,1-dimethyl-2-methylene-
  • Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate

Uniqueness

Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- is unique due to its specific substituent pattern and the resulting chemical properties

Properties

CAS No.

74779-84-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2-but-3-en-2-yl-1,1-dimethylcyclopropane

InChI

InChI=1S/C9H16/c1-5-7(2)8-6-9(8,3)4/h5,7-8H,1,6H2,2-4H3

InChI Key

HRPHMXVIOTYCKL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1CC1(C)C

Origin of Product

United States

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